

P-113D Peptide: A Technical Guide to its Sequence, Structure, and Antimicrobial Mechanism

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Compound of Interest

Compound Name: **P-113D**

Cat. No.: **B15581122**

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Abstract

P-113D is a synthetic, 12-amino acid antimicrobial peptide derived from histatin 5, a naturally occurring protein in human saliva. It is the D-enantiomer of the P-113 peptide, composed of D-amino acids, which confers significant resistance to enzymatic degradation while retaining potent antimicrobial activity. This technical guide provides a comprehensive overview of the **P-113D** peptide, including its sequence, structural characteristics, mechanism of action, and relevant experimental methodologies. The information is intended to support further research and development of **P-113D** as a potential therapeutic agent.

P-113D Peptide Sequence and Properties

P-113D is a cationic peptide with the following amino acid sequence, composed entirely of D-isomers:

Sequence: (D-Ala)-(D-Lys)-(D-Arg)-(D-His)-(D-His)-(D-Gly)-(D-Tyr)-(D-Lys)-(D-Arg)-(D-Lys)-(D-Phe)-(D-His)

This sequence can be represented using the single-letter code for D-amino acids as: akrhhgkykrkfh. The peptide is often amidated at the C-terminus to enhance its stability and antimicrobial activity.^[1]

Physicochemical Properties

Property	Value	Reference
Amino Acid Sequence	AKRHHGYKRKFH (all D-isomers)	[1]
Molecular Weight	~1557.8 g/mol (calculated)	
Charge at pH 7	Highly cationic	[2]
Key Feature	Composed of D-amino acids, resistant to proteolysis	[3] [4]

Structural Characteristics

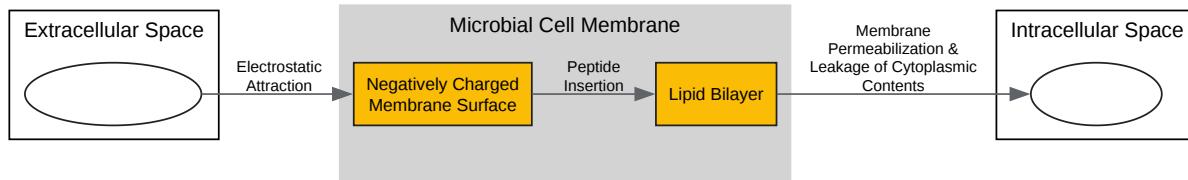
The three-dimensional structure of **P-113D** has not been definitively resolved. However, studies on its parent L-enantiomer, P-113, provide significant insights into its likely conformational properties.

Secondary Structure

Circular Dichroism (CD) spectroscopy studies of P-113 suggest that its secondary structure is highly dependent on the solvent environment. In aqueous solutions, the peptide is largely unstructured, adopting a random coil conformation. However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles, P-113 adopts a more ordered structure, such as an α -helix or a β -hairpin-like conformation.^[5] It is presumed that **P-113D** would exhibit similar conformational flexibility, adopting a structured state upon interaction with microbial membranes.

Mechanism of Antimicrobial Action

The primary mechanism of action for **P-113D** is the disruption of microbial cell membrane integrity.^[3] As a cationic peptide, **P-113D** initially interacts electrostatically with the negatively charged components of bacterial and fungal cell surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria, teichoic acids in Gram-positive bacteria, and phospholipids. Following this initial binding, the peptide is thought to insert into the lipid bilayer, leading to membrane permeabilization and subsequent cell death.^[3] This process is rapid, killing bacteria within seconds.^[3]



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Figure 1: Proposed mechanism of **P-113D**-induced microbial cell death.

Experimental Protocols

This section details common methodologies used for the synthesis, characterization, and evaluation of the **P-113D** peptide.

Peptide Synthesis and Purification

A general workflow for obtaining purified **P-113D** is outlined below.

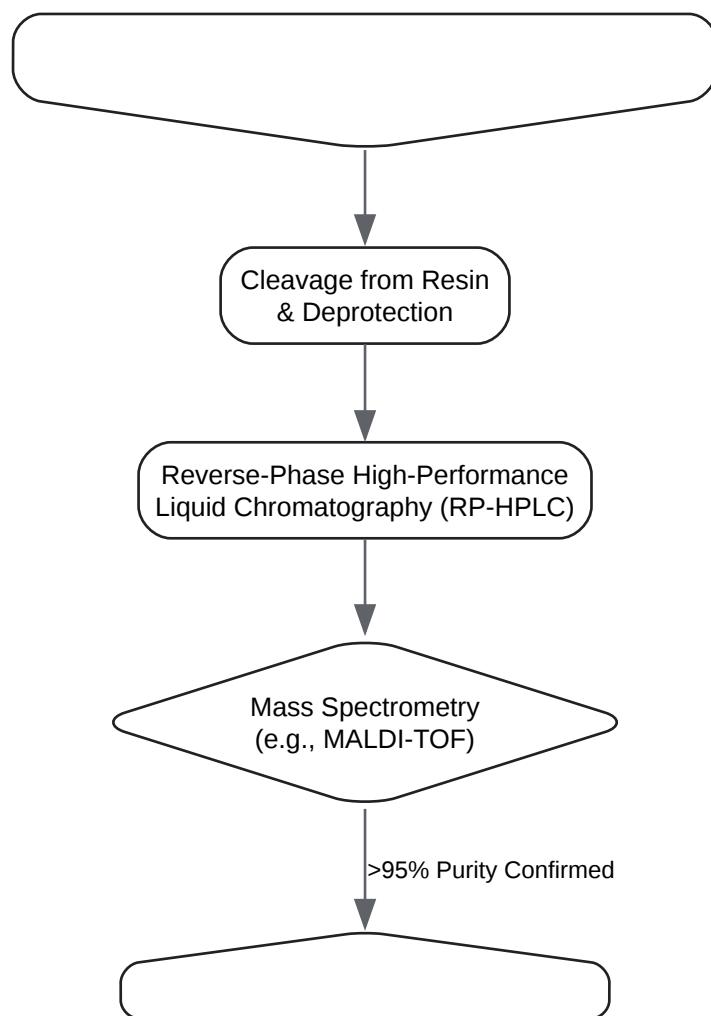
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Figure 2: General workflow for the synthesis and purification of **P-113D**.

Protocol:

- Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin using Fmoc-protected D-amino acids.
- Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
- Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[\[1\]](#)

- Identity and Purity Confirmation: The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS), and its purity is assessed by analytical RP-HPLC.[\[1\]](#) A purity of >95% is typically required for biological assays.[\[1\]](#)

Antimicrobial Activity Assays

The antimicrobial efficacy of **P-113D** is commonly evaluated using the following methods:

Bacterial Killing Assay:[\[6\]](#)

- Bacterial Culture: Grow the target bacterial strain (e.g., *Pseudomonas aeruginosa*, *Staphylococcus aureus*) overnight at 37°C on appropriate agar plates (e.g., brain heart infusion agar).[\[6\]](#)
- Inoculum Preparation: Suspend the bacteria in an assay buffer to a final concentration of 2×10^7 to 5×10^8 CFU/ml.[\[6\]](#)
- Peptide Incubation: Mix the bacterial suspension with various concentrations of the **P-113D** peptide.
- Incubation: Incubate the mixture for a defined period (e.g., 1-2 hours) at 37°C.
- Quantification of Viable Bacteria: Serially dilute the incubated samples and plate them on agar to determine the number of colony-forming units (CFU).
- Data Analysis: Calculate the percentage of bacterial survival relative to a peptide-free control. The minimum inhibitory concentration (MIC) or lethal dose (e.g., LD₉₀) can be determined.[\[1\]](#)

Antimicrobial Spectrum

P-113D has demonstrated potent in vitro activity against a broad range of clinically relevant microorganisms.

Microorganism	Type	Relevance	Reference(s)
Pseudomonas aeruginosa	Gram-negative bacterium	Pathogen in cystic fibrosis lung infections	[3][4][6]
Staphylococcus aureus	Gram-positive bacterium	Common cause of skin and systemic infections	[3]
Haemophilus influenzae	Gram-negative bacterium	Respiratory pathogen	[3]
Escherichia coli	Gram-negative bacterium	Common pathogen	[3]
Candida albicans	Fungus	Opportunistic pathogen causing candidiasis	[2][3]
Streptococcus mutans	Gram-positive bacterium	Associated with dental caries	[3]

Conclusion

P-113D is a promising antimicrobial peptide with a unique D-amino acid composition that provides high resistance to enzymatic degradation. Its broad-spectrum activity and robust performance in environments like cystic fibrosis sputum make it a strong candidate for further therapeutic development.[4][6] The information provided in this guide serves as a foundational resource for researchers and developers working on novel anti-infective strategies.

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